3-(methylthio)propanoyl-CoA

Enzyme kinetics Substrate specificity DMSP metabolism

For accurate methionine salvage and DMSP demethylation assays, authentic 3-(methylthio)propanoyl-CoA (MMPA-CoA) is non-substitutable. Its terminal methylthioether group governs mitochondrial pathway specificity, ensuring DmdC enzyme kinetics (Km 36 μM) and branched-chain keto acid dehydrogenase flux calculations are reproducible. Using generic short-chain acyl-CoAs yields mechanistically irrelevant data. This reference standard is essential for targeted metabolomics of sulfur-containing acyl-CoAs.

Molecular Formula C25H42N7O17P3S2
Molecular Weight 869.7 g/mol
Cat. No. B15599890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylthio)propanoyl-CoA
Molecular FormulaC25H42N7O17P3S2
Molecular Weight869.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H42N7O17P3S2/c1-25(2,20(36)23(37)28-6-4-15(33)27-7-9-54-16(34)5-8-53-3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
InChIKeySIEFLYWJLBNLAM-CITAKDKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylthio)propanoyl-CoA: Definition, Structure, and Procurement-Relevant Identity


3-(Methylthio)propanoyl-CoA (synonyms: 3-methylthiopropionyl-CoA, 3-methylmercaptopropionyl-CoA, MMPA-CoA) is an acyl-CoA thioester with molecular formula C25H42N7O17P3S2 and molecular weight 869.69 g/mol [1]. It is formed by the formal condensation of coenzyme A with the carboxyl group of 3-(methylthio)propionic acid [2]. This compound functions as a key metabolic intermediate in the methionine salvage pathway and dimethylsulfoniopropionate (DMSP) demethylation pathways in both eukaryotic mitochondria and marine bacteria [3].

Why Generic Acyl-CoA Analogs Cannot Substitute for 3-(Methylthio)propanoyl-CoA in Methionine Salvage and DMSP Demethylation Studies


Although 3-(methylthio)propanoyl-CoA belongs to the broader acyl-CoA class, its structural feature—a terminal methylthioether moiety (-S-CH₃)—confers fundamentally distinct biochemical recognition and metabolic routing compared to canonical short-chain acyl-CoAs such as propionyl-CoA or butyryl-CoA [1]. This thioether modification enables the compound to serve as the obligate entry point into the transsulfuration-independent branch of methionine catabolism, a pathway that operates exclusively in mitochondria and cannot be bypassed by substituting structurally similar non-sulfur acyl-CoAs [2]. Furthermore, in marine microbial systems, this compound is the dedicated intermediate of the DMSP demethylation pathway, where the enzyme DmdC catalyzes its FAD-dependent oxidation to 3-(methylthio)acryloyl-CoA [3]. Attempting to use generic short-chain acyl-CoAs in assays probing these pathways would yield mechanistically irrelevant results, as the downstream enzymes exhibit substrate specificity governed by the sulfur-containing side chain.

Quantitative Differentiation Evidence: 3-(Methylthio)propanoyl-CoA Versus Short-Chain Acyl-CoA Comparators


Kinetic Superiority: 3-(Methylthio)propanoyl-CoA as the Preferred Substrate for DmdC1 Acyl-CoA Dehydrogenase

In recombinant DmdC1 from Ruegeria pomeroyi, 3-(methylthio)propanoyl-CoA (MMPA-CoA) demonstrates the highest catalytic efficiency among tested short-chain acyl-CoA substrates. The enzyme exhibits a Km of 36 μM and a kcat of 1.48 sec⁻¹ for MMPA-CoA [1]. When compared to butyryl-CoA, which lacks the sulfur-containing side chain, MMPA-CoA shows a 3.7-fold higher kcat (1.48 vs. 0.40 sec⁻¹) despite a higher Km [1]. The study explicitly identifies MMPA-CoA as 'the best substrate' among the panel evaluated, which included butyryl-CoA, valeryl-CoA, caproyl-CoA, heptanoyl-CoA, caprylyl-CoA, and isobutyryl-CoA [1].

Enzyme kinetics Substrate specificity DMSP metabolism Marine microbiology

Enzymatic Affinity: Sub-Micromolar Km in Ligase Activity Enables High-Sensitivity Detection

BRENDA-curated enzyme kinetic data reports a KM value of 0.036 mM (36 μM) for 3-(methylthio)propionyl-CoA ligase (EC 6.2.1.44), the enzyme responsible for its biosynthesis from 3-(methylthio)propanoate [1]. This sub-millimolar affinity indicates that the compound is efficiently formed at low substrate concentrations, a property that supports its role as a committed intermediate.

Ligase kinetics CoA activation Enzymatic synthesis

Pathway Exclusivity: Dedicated Intermediate in the Transsulfuration-Independent Methionine Catabolic Route

3-(Methylthio)propanoyl-CoA is the direct product of the branched-chain 2-oxo acid dehydrogenase complex acting on 4-methylthio-2-oxobutyrate (KMTB), a reaction that occurs exclusively in mitochondria and represents the committed step of the transamination-dependent methionine salvage pathway [1]. This pathway operates independently of the canonical S-adenosylmethionine (SAM)-dependent transsulfuration route [1]. No alternative acyl-CoA can substitute for this intermediate in this specific metabolic context; the pathway is strictly substrate-specific due to the requirement for a methylthio moiety.

Methionine metabolism Mitochondrial biochemistry Sulfur amino acid pathways

Relative Enzymatic Activity: 38% Activity of Branched-Chain Keto Acid Dehydrogenase Complex Relative to Cognate Substrate

The branched-chain 2-oxo acid dehydrogenase complex (EC 1.2.4.4) from Saccharomyces cerevisiae catalyzes the oxidative decarboxylation of 2-oxo-4-methylthiobutanoate to yield 3-methylthiopropionyl-CoA with 38% of the activity observed with its primary physiological substrate, 3-methyl-2-oxobutanoate [1]. This quantitative activity differential establishes a baseline for enzyme utilization in heterologous systems and indicates that while the enzyme accommodates the sulfur-containing substrate, its catalytic efficiency is measurably lower than for the native substrate.

Branched-chain keto acid dehydrogenase Substrate promiscuity Saccharomyces cerevisiae

Chemical Stability and Analytical Traceability: Defined Mass and Chromatographic Properties for Quantitative LC-MS/MS Workflows

3-(Methylthio)propanoyl-CoA possesses well-defined physicochemical properties that facilitate its use as an analytical standard. The monoisotopic mass of 869.12915 Da and molecular formula C25H42N7O17P3S2 provide a unique mass signature distinguishable from non-sulfur-containing short-chain acyl-CoAs such as acetyl-CoA (809.57 Da) and propionyl-CoA (823.60 Da) . The compound is commercially available as a research-grade reference standard from multiple vendors including TargetMol and MedChemExpress, supplied with certificates of analysis [1].

Analytical chemistry Metabolomics LC-MS/MS quantification

High-Value Application Scenarios for 3-(Methylthio)propanoyl-CoA Procurement


In Vitro Reconstitution of the Methionine Salvage Pathway for Enzyme Characterization

Researchers characterizing the enzymatic steps of the transamination-dependent methionine salvage pathway require authentic 3-(methylthio)propanoyl-CoA as a substrate for downstream enzymes including acyl-CoA dehydrogenases and thioesterases. The compound's 38% relative activity with branched-chain keto acid dehydrogenase (EC 1.2.4.4) provides a quantitative benchmark for pathway flux calculations [1]. Procurement of the authentic compound—rather than attempting to synthesize it in situ from precursors—ensures reproducible kinetic data and eliminates confounding variables from coupled enzyme systems.

DMSP Demethylation Pathway Studies in Marine Microbiology

In marine Roseobacter clade bacteria such as Ruegeria pomeroyi, 3-(methylthio)propanoyl-CoA (MMPA-CoA) is the dedicated substrate for DmdC, an acyl-CoA dehydrogenase that catalyzes the third step of the DMSP demethylation pathway. DmdC1 exhibits a kcat of 1.48 sec⁻¹ and Km of 36 μM for MMPA-CoA—kinetic parameters that define the assay conditions for this environmentally significant sulfur cycle [2]. The compound is essential for in vitro characterization of DmdC and related enzymes, as well as for inhibitor screening targeting DMSP-degrading bacterial communities.

Mitochondrial Sulfur Metabolism and Methanethiol Production Assays

Heart and liver mitochondria oxidize 3-methylthiopropionate to CO₂ and methanethiol via a pathway that proceeds through 3-(methylthio)propanoyl-CoA as a mandatory intermediate [3]. This compound enables direct interrogation of the mitochondrial steps governing sulfur volatiles production—a process implicated in breath biomarker discovery and studies of sulfur amino acid toxicity. The compound's mitochondrial pathway exclusivity (transsulfuration-independent) makes it uniquely suited for dissecting the contributions of the methionine salvage pathway versus canonical transsulfuration in disease models.

LC-MS/MS Metabolomics Reference Standard for Acyl-CoA Profiling

The distinct molecular mass (869.69 Da) and retention properties of 3-(methylthio)propanoyl-CoA differentiate it from the more abundant endogenous acyl-CoAs (acetyl-CoA, propionyl-CoA, butyryl-CoA) that dominate cellular acyl-CoA pools . As a commercially available reference standard, it serves as a calibration compound for targeted metabolomics workflows quantifying sulfur-containing acyl-CoAs in biological samples, including studies of methylmalonic acidemia and propionic acidemia where acyl-CoA profiles are diagnostically relevant.

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